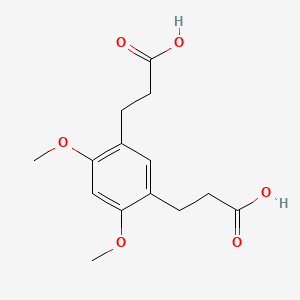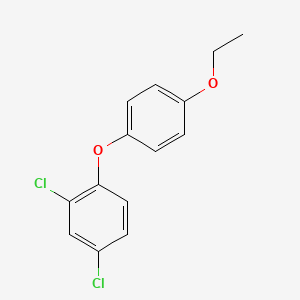![molecular formula C14H23NO B14625670 Methanone, 1-azabicyclo[2.2.2]oct-3-ylcyclohexyl- CAS No. 57734-96-0](/img/structure/B14625670.png)
Methanone, 1-azabicyclo[2.2.2]oct-3-ylcyclohexyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methanone, 1-azabicyclo[2.2.2]oct-3-ylcyclohexyl- typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the intramolecular cyclization of N-substituted piperidines . The reaction conditions often include the use of strong acids or bases to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve large-scale cyclization reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings .
化学反応の分析
Types of Reactions
Methanone, 1-azabicyclo[2.2.2]oct-3-ylcyclohexyl- undergoes various chemical reactions, including:
Oxidation: The ketone group can be further oxidized to form carboxylic acids under strong oxidizing conditions.
Reduction: The ketone can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The nitrogen atom in the bicyclic ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: N-alkyl or N-acyl derivatives.
科学的研究の応用
Methanone, 1-azabicyclo[2.2.2]oct-3-ylcyclohexyl- has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of Methanone, 1-azabicyclo[2.2.2]oct-3-ylcyclohexyl- involves its interaction with specific molecular targets, such as muscarinic receptors. The compound acts as a partial agonist, binding to the receptor and inducing a conformational change that activates downstream signaling pathways . This interaction can modulate various physiological processes, including neurotransmission and muscle contraction .
類似化合物との比較
Similar Compounds
3-Quinuclidinone: A closely related compound with similar structural features and chemical properties.
Quinuclidine: The parent compound from which Methanone, 1-azabicyclo[2.2.2]oct-3-ylcyclohexyl- is derived.
1-Azabicyclo[2.2.2]octane: Another bicyclic compound with a similar ring system but lacking the ketone functional group.
Uniqueness
Methanone, 1-azabicyclo[2.2.2]oct-3-ylcyclohexyl- is unique due to the presence of the ketone functional group, which imparts distinct reactivity and potential biological activity. This functional group allows for a variety of chemical transformations and interactions with biological targets, making it a valuable compound in research and industrial applications .
特性
CAS番号 |
57734-96-0 |
|---|---|
分子式 |
C14H23NO |
分子量 |
221.34 g/mol |
IUPAC名 |
1-azabicyclo[2.2.2]octan-3-yl(cyclohexyl)methanone |
InChI |
InChI=1S/C14H23NO/c16-14(12-4-2-1-3-5-12)13-10-15-8-6-11(13)7-9-15/h11-13H,1-10H2 |
InChIキー |
ZCPIJTWFTVKSPH-UHFFFAOYSA-N |
正規SMILES |
C1CCC(CC1)C(=O)C2CN3CCC2CC3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(2-{[4-(Dodecylsulfanyl)phenyl]sulfanyl}phenyl)acetonitrile](/img/structure/B14625589.png)
![2-Methyl-3-phenylpyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B14625594.png)
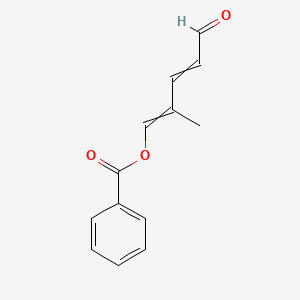
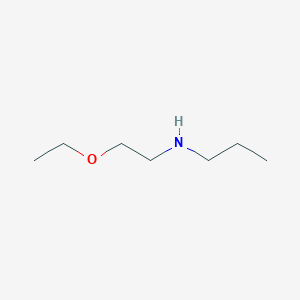
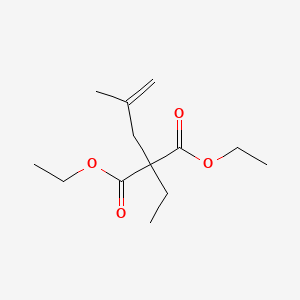
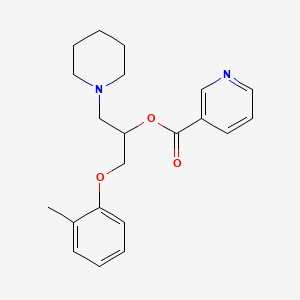
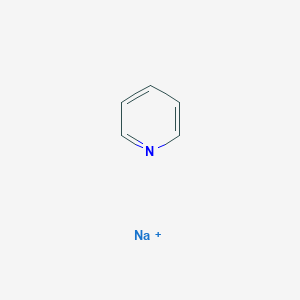
![{[(1H-Tetrazol-1-yl)methyl]sulfanyl}acetic acid](/img/structure/B14625634.png)
![[2-(4-Cycloheptylphenyl)ethyl]carbamyl chloride](/img/structure/B14625638.png)
![4-{(E)-[(4-Cyanophenyl)methylidene]amino}phenyl pentanoate](/img/structure/B14625651.png)
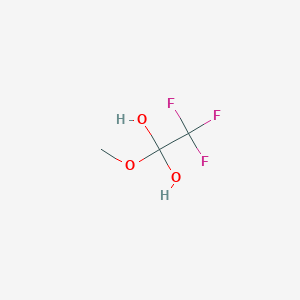
![Benzene, [(heptylthio)methyl]-](/img/structure/B14625657.png)
